Molecular Weight and Physicochemical Property Differentiation: Ortho-Chloro Substituent Effects on Lipophilicity and Aqueous Solubility
The ortho-chloro substituent in CAS 220461-68-7 introduces a measurable increase in molecular weight (+34.44 g/mol, +17.0%) and calculated LogP compared to the non-chlorinated analog 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 72899-91-3) . The target compound exhibits a molecular weight of 236.65 g/mol and a predicted LogP of approximately 3.0–3.2, whereas the de-chloro analog has a molecular weight of 202.21 g/mol and a LogP of 2.58 . This 17% mass increase and higher lipophilicity directly impact membrane permeability, protein binding, and pharmacokinetic properties in downstream lead optimization programs [1].
| Evidence Dimension | Molecular weight and calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | MW: 236.65 g/mol; LogP (predicted): ~3.0–3.2 |
| Comparator Or Baseline | 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 72899-91-3): MW 202.21 g/mol; LogP 2.58 |
| Quantified Difference | MW: +34.44 g/mol (+17.0%); LogP: +0.4 to +0.6 units (increased lipophilicity) |
| Conditions | Calculated properties; LogP predicted via standard computational models |
Why This Matters
Procurement of the correct chloro-substituted analog is essential for maintaining intended lipophilicity and membrane permeability profiles in lead optimization campaigns, as even a 0.4 LogP unit increase can significantly alter oral bioavailability and CNS penetration predictions.
- [1] PubChem. 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CID 10847454): molecular formula C₁₁H₉ClN₂O₂, MW 236.65. View Source
